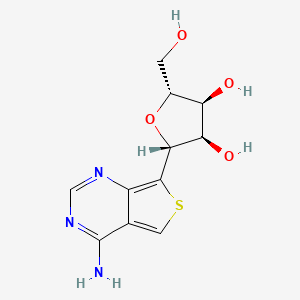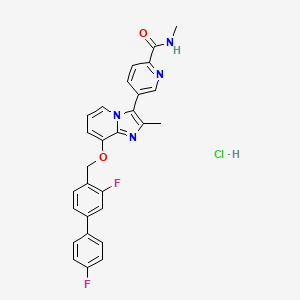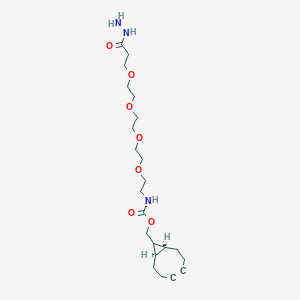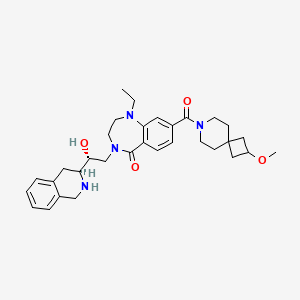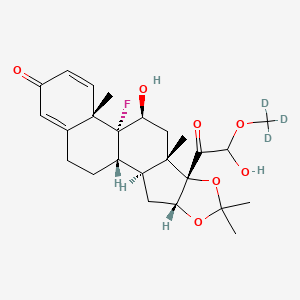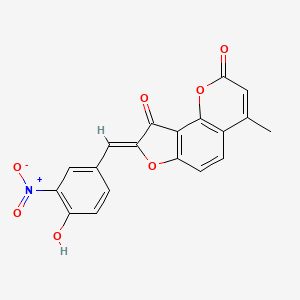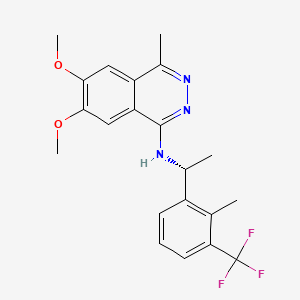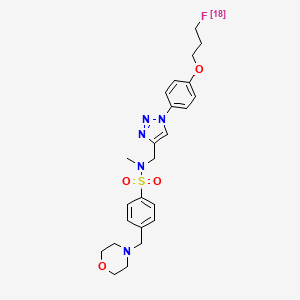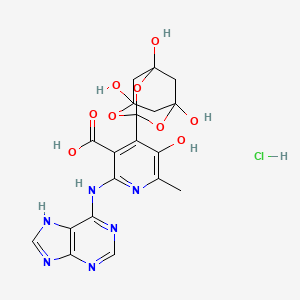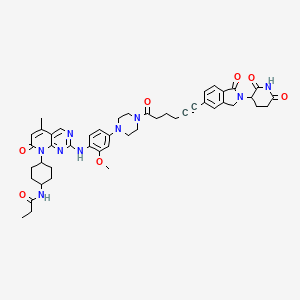
4-Hydroxy Raloxifene-d4
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Hydroxy Raloxifene-d4 is a deuterated form of 4-Hydroxy Raloxifene, a selective estrogen receptor modulator (SERM). This compound is primarily used as an internal standard in mass spectrometry for the quantification of raloxifene. The deuterium atoms in this compound replace hydrogen atoms, providing a stable isotopic label that aids in accurate measurement and analysis .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy Raloxifene-d4 involves multiple steps, starting from the base compound raloxifene. The process includes the introduction of deuterium atoms into the molecular structure. This can be achieved through various methods, including catalytic hydrogen-deuterium exchange reactions. The reaction conditions typically involve the use of deuterated solvents and catalysts under controlled temperature and pressure .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced techniques such as continuous flow reactors and automated synthesis systems. Quality control measures, including high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy, ensure the consistency and quality of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
4-Hydroxy Raloxifene-d4 undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or aldehydes.
Reduction: The compound can be reduced to form alcohols or other reduced derivatives.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but typically involve controlled temperatures, solvents, and catalysts .
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, or substituted derivatives of this compound. These products are often used in further research and development of new pharmaceuticals and chemical compounds .
Applications De Recherche Scientifique
4-Hydroxy Raloxifene-d4 has a wide range of scientific research applications:
Chemistry: Used as an internal standard in analytical chemistry for the quantification of raloxifene and its metabolites.
Biology: Employed in studies investigating the biological effects of raloxifene and its analogs.
Medicine: Utilized in pharmacokinetic and pharmacodynamic studies to understand the metabolism and action of raloxifene in the body.
Industry: Applied in the development and quality control of pharmaceutical products containing raloxifene
Mécanisme D'action
4-Hydroxy Raloxifene-d4, like raloxifene, acts as a selective estrogen receptor modulator. It binds to estrogen receptors in various tissues, exhibiting both agonistic and antagonistic effects depending on the tissue type. In bone tissue, it mimics the effects of estrogen, promoting bone density and reducing the risk of fractures. In breast and uterine tissues, it acts as an antagonist, reducing the risk of cancer development. The molecular targets include estrogen receptors alpha and beta, and the pathways involved are related to estrogen signaling and bone metabolism .
Comparaison Avec Des Composés Similaires
Similar Compounds
Tamoxifen: Another SERM used in the treatment of breast cancer.
Bazedoxifene: A SERM used for the treatment of osteoporosis.
Toremifene: A SERM used in the treatment of metastatic breast cancer.
Uniqueness
4-Hydroxy Raloxifene-d4 is unique due to its deuterated form, which provides enhanced stability and accuracy in analytical measurements. This makes it particularly valuable in research settings where precise quantification is essential. Additionally, its dual agonistic and antagonistic effects on estrogen receptors make it a versatile compound for various therapeutic applications .
Propriétés
Formule moléculaire |
C28H27NO4S |
|---|---|
Poids moléculaire |
477.6 g/mol |
Nom IUPAC |
[4-hydroxy-2-(4-hydroxyphenyl)-1-benzothiophen-3-yl]-[4-(1,1,2,2-tetradeuterio-2-piperidin-1-ylethoxy)phenyl]methanone |
InChI |
InChI=1S/C28H27NO4S/c30-21-11-7-20(8-12-21)28-26(25-23(31)5-4-6-24(25)34-28)27(32)19-9-13-22(14-10-19)33-18-17-29-15-2-1-3-16-29/h4-14,30-31H,1-3,15-18H2/i17D2,18D2 |
Clé InChI |
NOAUIPGLJUIQCW-DBTGQBASSA-N |
SMILES isomérique |
[2H]C([2H])(C([2H])([2H])OC1=CC=C(C=C1)C(=O)C2=C(SC3=CC=CC(=C32)O)C4=CC=C(C=C4)O)N5CCCCC5 |
SMILES canonique |
C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=CC=CC(=C43)O)C5=CC=C(C=C5)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


